3,3'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one]
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Overview
Description
3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] is a bis-chalcone compound characterized by the presence of two naphthyl groups and a phenylene bridge. Chalcones are a class of organic compounds with significant biological and chemical properties, often used as intermediates in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of terephthalaldehyde with 1-naphthaldehyde in the presence of a base such as sodium hydroxide in an ethanolic solution . The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the product, which is then purified by recrystallization.
Chemical Reactions Analysis
3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone groups to saturated ketones or alcohols.
Scientific Research Applications
3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including flavones and pyrazoles.
Biology: The compound exhibits biological activities such as antioxidant, antibacterial, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] involves its interaction with various molecular targets. The α,β-unsaturated ketone groups can react with nucleophiles, leading to the formation of adducts that can interfere with biological pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar compounds to 3,3’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)prop-2-en-1-one] include:
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: This compound has thiophene rings instead of naphthyl groups and exhibits similar biological activities.
(2E,2’E)-1,1’-(1,4-Phenylene)bis[3-(3-chlorophenyl)prop-2-en-1-one]: This compound contains chlorophenyl groups and is known for its pharmacological properties.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(4-fluorophenyl)prop-2-en-1-one]: This compound has fluorophenyl groups and is studied for its electronic properties.
These compounds share the bis-chalcone structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
384807-29-8 |
---|---|
Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[4-(3-naphthalen-1-yl-3-oxoprop-1-enyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C32H22O2/c33-31(29-13-5-9-25-7-1-3-11-27(25)29)21-19-23-15-17-24(18-16-23)20-22-32(34)30-14-6-10-26-8-2-4-12-28(26)30/h1-22H |
InChI Key |
FRJUSNJBEHTICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC=C(C=C3)C=CC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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